5-(3-Fluorophenyl)picolinsäure

Übersicht

Beschreibung

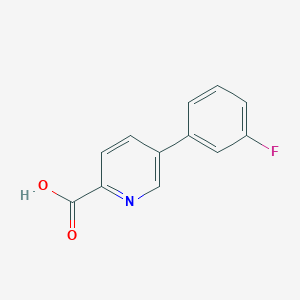

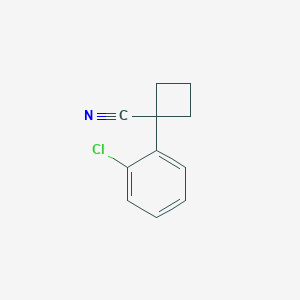

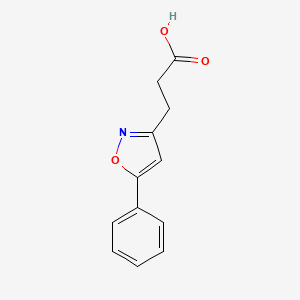

5-(3-Fluorophenyl)picolinic acid is an organic molecule with the CAS Number: 1158763-55-3 and a molecular weight of 217.2 . It has gained significant attention due to its potential applications in various fields of research and industry.

Molecular Structure Analysis

The linear formula of 5-(3-Fluorophenyl)picolinic acid is C12H8FNO2 . The molecule has a complex structure that includes a fluorophenyl group attached to a picolinic acid moiety .Physical and Chemical Properties Analysis

5-(3-Fluorophenyl)picolinic acid is a solid at room temperature . More detailed physical and chemical properties could not be found .Wissenschaftliche Forschungsanwendungen

Entwicklung von Herbiziden

Diese Verbindung ist für ihr Potenzial bei der Entwicklung neuer Herbizide bekannt. Forschungen zeigen, dass Derivate der Picolinsäure, wie z. B. 5-(3-Fluorophenyl)picolinsäure, signifikante herbizide Aktivitäten aufweisen können .

Antivirale Forschung

Derivate der Picolinsäure werden auf ihre breiten antiviralen Eigenschaften untersucht. Obwohl spezifische Studien zu This compound begrenzt sein können, zeigt die allgemeine Klasse von Verbindungen vielversprechende Ergebnisse gegen Viren wie SARS-CoV-2 und Influenza .

Materialwissenschaften

Wissenschaftler verwenden diese Verbindung in verschiedenen materialwissenschaftlichen Anwendungen, insbesondere bei der Synthese komplexer Moleküle, die einzigartige physikalische Eigenschaften oder Anwendungen in neuen Technologien haben könnten .

Chemische Synthese

In der chemischen Synthese wird This compound als Baustein für die Herstellung einer Vielzahl von chemischen Verbindungen verwendet, die in der Pharmazie, Agrochemie und anderen Industrien eingesetzt werden können .

Computerchemie

Die Verbindung ist auch in der Computerchemie relevant, wo sie in der molekularen Modellierung und Simulation verwendet wird, um ihre Wechselwirkungen und ihr Verhalten auf molekularer Ebene zu verstehen .

Wirkmechanismus

Target of Action

The primary target of 5-(3-Fluorophenyl)picolinic acid is the Zinc Finger Proteins (ZFPs) . These proteins play a crucial role in various biological processes, including viral replication, packaging, and normal cell homeostatic functions .

Mode of Action

5-(3-Fluorophenyl)picolinic acid interacts with its target, the Zinc Finger Proteins, by binding to them. This binding changes their structures and disrupts zinc binding, thereby inhibiting their function .

Biochemical Pathways

It is known that the compound plays a key role in zinc transport . This could potentially affect a variety of biochemical pathways, given the importance of zinc in numerous biological processes.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is a blood-brain barrier permeant

Result of Action

The binding of 5-(3-Fluorophenyl)picolinic acid to Zinc Finger Proteins and the subsequent disruption of zinc binding results in the inhibition of these proteins’ function . This can have a variety of molecular and cellular effects, depending on the specific roles of the affected Zinc Finger Proteins. For example, if the affected proteins are involved in viral replication, the compound’s action could potentially have antiviral effects .

Action Environment

It is known that the compound is stable when stored in a dry environment at 2-8°c

Safety and Hazards

Biochemische Analyse

Biochemical Properties

5-(3-Fluorophenyl)picolinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, picolinic acid, a related compound, is known to bind to zinc finger proteins, altering their structure and inhibiting their function . This interaction is crucial in zinc transport and has implications in viral replication and cell homeostasis

Cellular Effects

5-(3-Fluorophenyl)picolinic acid influences various cellular processes. Picolinic acid has been shown to have antiviral properties, blocking the entry of enveloped viruses into host cells . This effect is achieved by disrupting the fusion of the viral envelope with the host cell membrane . Additionally, picolinic acid affects cell signaling pathways and gene expression by binding to zinc finger proteins . Given the structural similarity, 5-(3-Fluorophenyl)picolinic acid may exhibit similar cellular effects, impacting cell signaling, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 5-(3-Fluorophenyl)picolinic acid involves its interaction with biomolecules at the molecular level. Picolinic acid binds to zinc finger proteins, altering their structure and inhibiting their function . This binding disrupts zinc binding, which is essential for the function of these proteins . Additionally, picolinic acid has been shown to inhibit membrane fusion events during viral entry, thereby exhibiting antiviral activity . 5-(3-Fluorophenyl)picolinic acid is likely to exert its effects through similar mechanisms, including enzyme inhibition and changes in gene expression.

Temporal Effects in Laboratory Settings

Studies on picolinic acid suggest that it exhibits stability and retains its antiviral properties over time . In vitro and in vivo studies have shown that picolinic acid can inhibit viral replication and entry into host cells . It is reasonable to assume that 5-(3-Fluorophenyl)picolinic acid may exhibit similar temporal effects, maintaining its stability and biochemical activity over time.

Dosage Effects in Animal Models

Studies on picolinic acid have shown that it exhibits dose-dependent antiviral activity . In animal models, picolinic acid has been shown to be non-toxic at certain doses and effective in inhibiting viral replication . It is likely that 5-(3-Fluorophenyl)picolinic acid may exhibit similar dosage effects, with potential threshold and toxic effects at higher doses.

Metabolic Pathways

5-(3-Fluorophenyl)picolinic acid is likely to be involved in metabolic pathways similar to those of picolinic acid. Picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway . It interacts with various enzymes and cofactors involved in this pathway . Given the structural similarity, 5-(3-Fluorophenyl)picolinic acid may also participate in similar metabolic pathways, affecting metabolic flux and metabolite levels.

Transport and Distribution

Picolinic acid is known to assist in the absorption of zinc and other trace elements from the gut . It is transported and distributed within cells and tissues, interacting with various transporters and binding proteins . 5-(3-Fluorophenyl)picolinic acid may exhibit similar transport and distribution properties, affecting its localization and accumulation within cells and tissues.

Subcellular Localization

Picolinic acid has been shown to localize within various cellular compartments, including the cytoplasm and nucleus . It interacts with zinc finger proteins and other biomolecules, affecting their activity and function . 5-(3-Fluorophenyl)picolinic acid may exhibit similar subcellular localization, with potential targeting signals or post-translational modifications directing it to specific compartments or organelles.

Eigenschaften

IUPAC Name |

5-(3-fluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-10-3-1-2-8(6-10)9-4-5-11(12(15)16)14-7-9/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDSMZVLNUOPNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673419 | |

| Record name | 5-(3-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158763-55-3 | |

| Record name | 5-(3-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1503401.png)

![4-Amino-N-[3,5-bis(trifluoromethyl)phenyl]benzamide](/img/structure/B1503451.png)